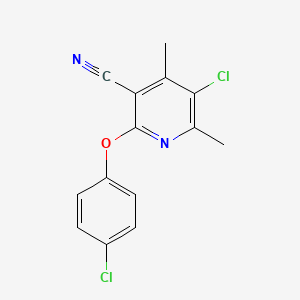
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as CHM-1 and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CHM-1 involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and angiogenesis. CHM-1 also inhibits the expression of VEGF and HIF-1α, which are involved in angiogenesis. Additionally, CHM-1 induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
CHM-1 has been shown to have a low toxicity profile and does not cause significant damage to normal cells. CHM-1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. CHM-1 has also been shown to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CHM-1 in lab experiments include its low toxicity profile, high purity, and potential application in cancer treatment. However, the limitations of using CHM-1 include its limited solubility in water and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the research of CHM-1. One potential direction is to study the synergistic effects of CHM-1 with other chemotherapy drugs. Another direction is to investigate the potential application of CHM-1 in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of CHM-1 for cancer treatment.
In conclusion, CHM-1 is a promising compound that has gained significant attention in scientific research due to its potential application in cancer treatment. The synthesis method of CHM-1 has been optimized to achieve a high yield of CHM-1 with purity greater than 95%. CHM-1 inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CHM-1 has a low toxicity profile and does not cause significant damage to normal cells. The future directions for the research of CHM-1 include studying its synergistic effects with other chemotherapy drugs and investigating its potential application in other diseases.
Méthodes De Synthèse
The synthesis of CHM-1 involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with cyanoacetic acid and 4-hydroxyaniline in the presence of a catalyst. This method has been optimized to achieve a high yield of CHM-1 with purity greater than 95%.
Applications De Recherche Scientifique
CHM-1 has been extensively studied for its potential application in cancer treatment. Research has shown that CHM-1 inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CHM-1 has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-15-8-10(7-14(18)16(15)22)6-11(9-19)17(23)20-12-2-4-13(21)5-3-12/h2-8,21-22H,1H3,(H,20,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCYAONRFRVNFA-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)
![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)

![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)

![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)


![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)
